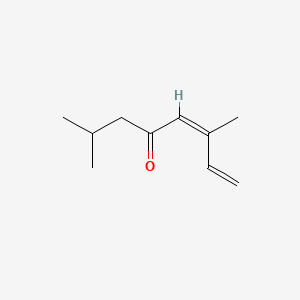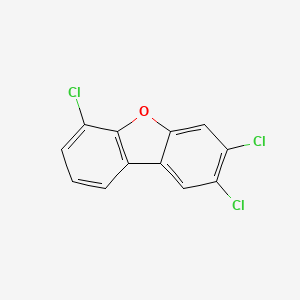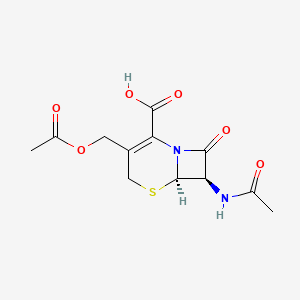
Des-3,5-dichloro-4-pyridinone des-5-methyl-1,3,4-thiadiazole-2-thiol acetate Cefazedone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-3,5-dichloro-4-pyridinone des-5-methyl-1,3,4-thiadiazole-2-thiol acetate Cefazedone is a complex organic compound that belongs to the class of antibiotics. It is known for its broad-spectrum antibacterial activity and is used in various research and industrial applications. The compound’s unique structure, which includes a pyridinone ring and a thiadiazole ring, contributes to its potent biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-3,5-dichloro-4-pyridinone des-5-methyl-1,3,4-thiadiazole-2-thiol acetate Cefazedone involves multiple steps, including the formation of the pyridinone and thiadiazole rings. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct formation of the rings and the desired substitutions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Des-3,5-dichloro-4-pyridinone des-5-methyl-1,3,4-thiadiazole-2-thiol acetate Cefazedone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Des-3,5-dichloro-4-pyridinone des-5-methyl-1,3,4-thiadiazole-2-thiol acetate Cefazedone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing new compounds with potential biological activities.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the production of various chemical products and as a research tool in pharmaceutical development.
Mechanism of Action
The mechanism of action of Des-3,5-dichloro-4-pyridinone des-5-methyl-1,3,4-thiadiazole-2-thiol acetate Cefazedone involves inhibiting bacterial cell wall synthesis. The compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the cell wall, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a related structure.
Uniqueness
Des-3,5-dichloro-4-pyridinone des-5-methyl-1,3,4-thiadiazole-2-thiol acetate Cefazedone is unique due to its combination of a pyridinone ring and a thiadiazole ring, which contributes to its broad-spectrum antibacterial activity. This structural uniqueness allows it to target a wide range of bacterial pathogens effectively.
Properties
Molecular Formula |
C12H14N2O6S |
|---|---|
Molecular Weight |
314.32 g/mol |
IUPAC Name |
(6R,7R)-7-acetamido-3-(acetyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O6S/c1-5(15)13-8-10(17)14-9(12(18)19)7(3-20-6(2)16)4-21-11(8)14/h8,11H,3-4H2,1-2H3,(H,13,15)(H,18,19)/t8-,11-/m1/s1 |
InChI Key |
XZWUXKVIZOHFTC-LDYMZIIASA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O |
Canonical SMILES |
CC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


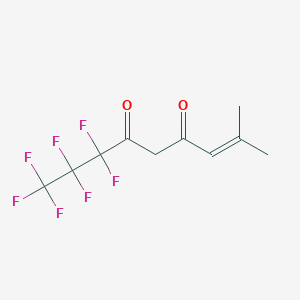



![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)
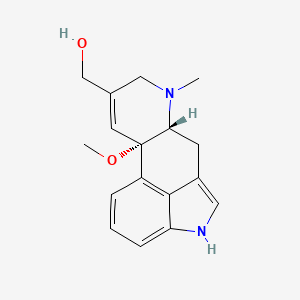
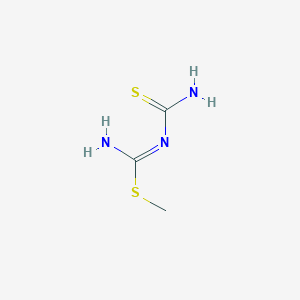
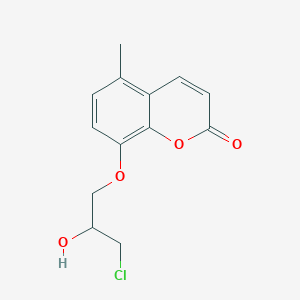
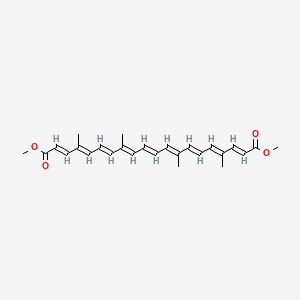
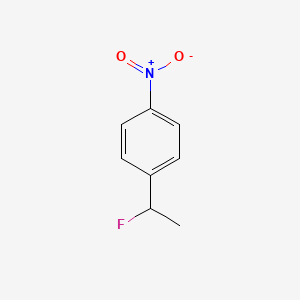
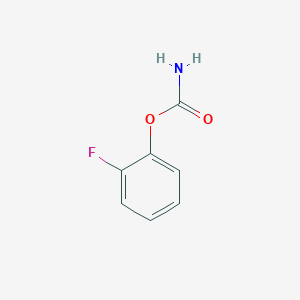
![2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide](/img/structure/B13419012.png)
